molecular formula C17H23NO3 B5481622 1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone

1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone

Cat. No. B5481622
M. Wt: 289.4 g/mol
InChI Key: ZOGXCVQEIIUKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone is a synthetic compound that belongs to the family of indole-based compounds. This compound is of great interest to the scientific community due to its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone involves its ability to modulate various signaling pathways that are involved in the regulation of cellular processes, including apoptosis, cell proliferation, and inflammation. This compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it a useful tool for studying the role of oxidative stress and inflammation in various disease models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone. One of the main areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another area of research is the elucidation of the molecular mechanisms underlying the antioxidant and anti-inflammatory activities of this compound, which could lead to the development of new therapies for the treatment of oxidative stress and inflammation-related diseases. Finally, further research is needed to explore the potential applications of this compound in other fields of research, including neuroscience and pharmacology.

Synthesis Methods

The synthesis of 1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone involves several steps, including the condensation of 2-methylindole with 3-isopropoxypropyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the oxidation of the resulting alcohol with potassium permanganate to yield the desired compound.

Scientific Research Applications

1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-[5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11(2)21-9-5-8-18-12(3)17(13(4)19)15-10-14(20)6-7-16(15)18/h6-7,10-11,20H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGXCVQEIIUKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCCOC(C)C)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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